2-cyclohexyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-CYCLOHEXYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes a cyclohexyl group, two methoxy groups, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazoisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This can be achieved through alkylation reactions using cyclohexyl halides.
Sulfanylidene group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-CYCLOHEXYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CYCLOPROPYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE
- 2-CYCLOHEPTYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE
Uniqueness
2-CYCLOHEXYL-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is unique due to its specific structural features, such as the cyclohexyl group and the sulfanylidene group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-cyclohexyl-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-9-12-8-15-18(22)21(14-6-4-3-5-7-14)19(25)20(15)11-13(12)10-17(16)24-2/h9-10,14-15H,3-8,11H2,1-2H3 |
InChI Key |
GUDYNPDMLYWECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4CCCCC4)OC |
Origin of Product |
United States |
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